1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol
Overview
Description
1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol is a useful research compound. Its molecular formula is C27H31NO3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligands
Compounds similar to "1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol" have been explored for their biological profiles as sigma receptor ligands. A study by Prezzavento et al. (2007) highlighted the investigation of substituted 1-phenyl-2-cyclopropylmethylamines, showing high affinity for sigma subtypes. These findings indicate a potential for modulation of biological pathways, including the expression of tissue transglutaminase in astroglial cell cultures, suggesting implications for neuroprotection and modulation of neuroinflammatory pathways (Prezzavento et al., 2007).
Conformational Analysis
Manimekalai et al. (2007) conducted a detailed conformational analysis of 4-benzyl-4-hydroxypiperidines, revealing insights into the benzyl group's conformation at C(4). This type of analysis is crucial for understanding the interaction of similar compounds with biological targets and for the design of molecules with desired biological activities (Manimekalai et al., 2007).
Chiral Auxiliaries
Basavaiah and Krishna (1995) utilized compounds structurally related to "this compound" as chiral auxiliaries in the enantioselective synthesis of α-hydroxy acids. This application underlines the importance of such compounds in synthetic organic chemistry, particularly in the creation of enantioselectively synthesized molecules (Basavaiah & Krishna, 1995).
Asymmetric Synthesis
The compound and its analogs have also found application in asymmetric synthesis. Gálvez et al. (2021) reported on the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan via an Aza-Prins reaction, demonstrating the compound's utility in generating complex molecular architectures with specific stereochemistry. This highlights its role in the development of new synthetic methods for pharmacologically active compounds (Gálvez et al., 2021).
NMR Spectroscopy and Structural Elucidation
NMR spectroscopy has been employed extensively for the structural elucidation of similar compounds, aiding in understanding their stereochemistry and conformation. Such studies are fundamental for the rational design of molecules with specific biological activities (Manimekalai et al., 2008).
Properties
IUPAC Name |
1-[(1R,2R)-1-hydroxy-1-(4-phenylmethoxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,26,29-30H,16-20H2,1H3/t21-,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKANBIFNHJEQO-RLWLMLJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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